molecular formula C16H24N2O2 B2378645 N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide CAS No. 1421530-11-1

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide

Cat. No.: B2378645
CAS No.: 1421530-11-1
M. Wt: 276.38
InChI Key: BOCNJDKKEGMLHI-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Preparation Methods

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzamide moiety.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The piperidine moiety may interact with neurotransmitter receptors or enzymes, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide, a compound belonging to the benzamide class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O2C_{16}H_{22}N_{2}O_{2} with a molecular weight of approximately 290.36 g/mol. The compound features a piperidine moiety linked to a 4-methylbenzamide structure through a methoxyethyl group, enhancing its solubility and biological activity.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in pain pathways and inflammation. Notably, it has been studied for its potential as an inhibitor of the P2X7 receptor, which plays a significant role in pain and inflammatory responses.

Key Biological Activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
  • Analgesic Properties : Its interaction with pain pathways indicates possible analgesic effects, making it a candidate for pain management therapies.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may confer neuroprotective properties, relevant in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityFindings
Study 1P2X7 Receptor InhibitionDemonstrated significant inhibition of P2X7 receptor activity, impacting pain signaling pathways.
Study 2Anti-inflammatory ActivityShowed reduction in inflammatory markers in vitro and in vivo models.
Study 3Neuroprotective EffectsIndicated potential neuroprotective effects through modulation of neurotransmitter release.

Pharmacological Implications

The unique structural features of this compound may enhance its pharmacological profile compared to other compounds in the benzamide class. Its ability to interact with multiple biological targets suggests potential applications in various therapeutic areas:

  • Pain Management : Due to its analgesic properties, it may serve as a lead compound for developing new pain relief medications.
  • Inflammatory Disorders : Its anti-inflammatory effects could be harnessed for treating chronic inflammatory conditions such as arthritis.
  • Neurological Applications : The neuroprotective properties may be explored for therapeutic strategies against neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-3-5-14(6-4-13)16(19)17-15-7-9-18(10-8-15)11-12-20-2/h3-6,15H,7-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCNJDKKEGMLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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